

Propargyl-PEG9-bromide: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Propargyl-PEG9-bromide	
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This technical guide provides an in-depth overview of **Propargyl-PEG9-bromide**, a heterobifunctional linker critical for advancing research in targeted protein degradation and antibody-drug conjugates (ADCs). Designed for researchers, scientists, and professionals in drug development, this document details the molecule's chemical properties, applications, and relevant experimental protocols.

Core Compound Data

Propargyl-PEG9-bromide is a versatile chemical tool featuring a terminal alkyne (propargyl group) and a bromide, connected by a 9-unit polyethylene glycol (PEG) spacer. This structure allows for sequential or orthogonal conjugation to two different molecular entities. The propargyl group is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction, while the bromide serves as a reactive handle for nucleophilic substitution reactions. The hydrophilic PEG chain enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.[1][2]

Property	Value	Reference
CAS Number	2055042-83-4	[3]
Molecular Formula	C21H39BrO9	[3]
Molecular Weight	515.44 g/mol	[3]



Key Applications in Drug Development

Propargyl-PEG9-bromide is a key component in the synthesis of complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

- PROTAC Synthesis: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase
 to a target protein, leading to the protein's degradation.[4] Propargyl-PEG9-bromide can
 serve as the linker connecting the target protein ligand to the E3 ligase ligand.[4] The
 modular nature of its reactive ends facilitates the rapid assembly of PROTAC libraries for
 optimization.
- ADC Synthesis: In the context of ADCs, this linker can be used to attach a cytotoxic payload
 to a monoclonal antibody. The specificity of the antibody directs the potent drug to cancer
 cells, and the linker plays a crucial role in the stability and release of the payload.[4]

Experimental Protocols and Methodologies

While specific reaction conditions should be optimized for each unique application, the following are representative protocols for the primary reactions involving **Propargyl-PEG9-bromide**.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating **Propargyl-PEG9-bromide** to an azide-containing molecule (e.g., an azide-modified E3 ligase ligand).

Reagents and Materials:

- Propargyl-PEG9-bromide
- Azide-functionalized molecule (1.0 eq)
- Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
- Sodium ascorbate (0.2 0.5 eq)



Solvent (e.g., t-BuOH/H2O, DMF, or DMSO)

Procedure:

- Dissolve Propargyl-PEG9-bromide and the azide-functionalized molecule in the chosen solvent system.
- In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
- In another vial, prepare an aqueous solution of CuSO4·5H2O.
- To the solution containing the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO4·5H2O solution.
- Allow the reaction to stir at room temperature. The reaction progress can be monitored by LC-MS or TLC.
- Upon completion, the product can be purified by standard chromatographic techniques.

Note: For sensitive biomolecules, the use of a copper-chelating ligand (e.g., TBTA) is recommended to improve reaction efficiency and prevent oxidative damage.

Nucleophilic Substitution

This protocol outlines a general procedure for conjugating a molecule with a nucleophilic group (e.g., a phenol on a target protein ligand) to the bromide end of **Propargyl-PEG9-bromide**.

Reagents and Materials:

- Propargyl-PEG9-bromide
- Molecule with a nucleophilic group (e.g., -OH, -SH, -NH2) (1.0 eq)
- A non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA)
- Anhydrous solvent (e.g., DMF or Acetonitrile)

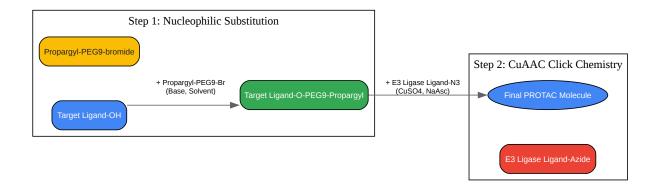
Procedure:



- Dissolve the nucleophile-containing molecule in the anhydrous solvent.
- Add the base to the solution and stir for a short period to deprotonate the nucleophile.
- Add Propargyl-PEG9-bromide to the reaction mixture.
- Heat the reaction if necessary and monitor its progress by LC-MS or TLC.
- Upon completion, the reaction is worked up by quenching with water and extracting the product.
- The crude product is then purified by flash column chromatography.

Visualizing Workflows and Mechanisms

To further elucidate the role of **Propargyl-PEG9-bromide** in modern drug discovery, the following diagrams illustrate a typical synthetic workflow for a PROTAC and the subsequent mechanism of action.



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Caption: Synthetic workflow for a PROTAC using **Propargyl-PEG9-bromide**.

Caption: Mechanism of action for a PROTAC molecule.



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